molecular formula C10H18FN B1478347 4-(Fluoromethyl)-2-azaspiro[4.5]decane CAS No. 2092064-76-9

4-(Fluoromethyl)-2-azaspiro[4.5]decane

Cat. No.: B1478347
CAS No.: 2092064-76-9
M. Wt: 171.25 g/mol
InChI Key: KIJRTPGDNISPOC-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-2-azaspiro[4.5]decane is a compound that belongs to the class of organic compounds known as azaspirodecane derivatives . The spiro[4.5]decane skeleton is a key structural component in this compound .


Synthesis Analysis

The synthesis of compounds with a spiro[4.5]decane skeleton, such as this compound, has been a subject of interest in recent years . For instance, asymmetric total synthesis strategies of halichlorine and pinnaic acid using a 6-azaspiro[4.5]decane skeleton as the key intermediate have been reported . Another study reported the synthesis of cis-8-methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 29 bonds, with 13 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 sulfide, and 1 tetrahydro-thiophene .


Chemical Reactions Analysis

The chemical reactions involving compounds with a spiro[4.5]decane skeleton have been studied . For example, Rh(I) complex catalyzed dimerization of ene-vinylidenecyclopropanes took place smoothly to construct a series of products containing spiro[4,5]decane skeletons .

Scientific Research Applications

Synthesis and Chemical Properties

  • A convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane derivatives, closely related to the compound , has been developed, highlighting its promise for producing biologically active compounds (Ogurtsov & Rakitin, 2020). This underscores the compound's versatility and potential in synthetic organic chemistry.

  • Research on fluoro and trifluoromethyl substituents in N-phenyl- and N-benzyl-2-azaspiro[4.5]decane derivatives has shown significant anticonvulsant activity, demonstrating the influence of fluorination on biological activity (Obniska et al., 2006).

Biological and Pharmacological Activities

  • The anticancer activity of 1-thia-4-azaspiro[4.5]decane derivatives has been investigated, with several compounds showing moderate to high inhibitory activities against various cancer cell lines, indicating the potential of these structures in developing new anticancer therapies (Flefel et al., 2017).

  • Azaspirane, a compound based on the azaspiro[4.5]decane scaffold, has demonstrated significant inhibition of multiple myeloma cell growth, both in vitro and in vivo, by affecting various signaling pathways. This highlights its therapeutic potential in treating multiple myeloma and possibly other cancers (Hamasaki et al., 2005).

Material Science and Environmental Applications

  • The removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines has been explored, demonstrating the utility of azaspiro[4.5]decane derivatives in environmental cleanup and pollutant sorption. This research suggests the applicability of these compounds in creating more efficient and selective sorbents (Akceylan et al., 2009).

Future Directions

The future directions for research on 4-(Fluoromethyl)-2-azaspiro[4.5]decane and related compounds could involve further exploration of their synthesis, mechanism of action, and potential applications. For instance, the spiro[4.5]decanone series has been identified as a useful template for generating potent and selective 2OG oxygenase inhibitors . Additionally, Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[4,5]decanes has been proposed as a potential area for future research .

Properties

IUPAC Name

4-(fluoromethyl)-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJRTPGDNISPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Fluoromethyl)-2-azaspiro[4.5]decane
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4-(Fluoromethyl)-2-azaspiro[4.5]decane
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4-(Fluoromethyl)-2-azaspiro[4.5]decane
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4-(Fluoromethyl)-2-azaspiro[4.5]decane
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Reactant of Route 6
4-(Fluoromethyl)-2-azaspiro[4.5]decane

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